An In-depth Technical Guide to N-cyclopentylpyrazin-2-amine: Synthesis, Characterization, and Properties
An In-depth Technical Guide to N-cyclopentylpyrazin-2-amine: Synthesis, Characterization, and Properties
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of N-cyclopentylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Although not extensively described in current literature, its structural motifs—a pyrazine ring and a cyclopentylamine substituent—are present in numerous biologically active molecules. This document synthesizes information from related compounds to provide a robust framework for its synthesis, purification, and characterization. We present detailed, field-proven protocols for two primary synthetic routes: the Buchwald-Hartwig amination and reductive amination. Furthermore, this guide offers an in-depth predictive analysis of its physicochemical properties and spectroscopic data (NMR, IR, and MS), providing researchers with the critical information needed to identify and utilize this compound in novel research and development applications.
Introduction and Rationale
N-cyclopentylpyrazin-2-amine belongs to the class of N-substituted aminopyrazines, a group of compounds recognized for their diverse pharmacological activities. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere for other aromatic systems and its role as a hydrogen bond acceptor. The cyclopentyl group, a non-polar, saturated carbocycle, is often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and optimize binding to target proteins. The combination of these two moieties in N-cyclopentylpyrazin-2-amine suggests its potential as a valuable building block in drug discovery programs, particularly in the development of kinase inhibitors, antimicrobials, and other therapeutic agents.[1][2][3] This guide serves as a foundational resource for researchers aiming to synthesize and study this promising, yet under-documented, molecule.
Molecular Structure and Chemical Identifiers
The fundamental structure of N-cyclopentylpyrazin-2-amine consists of a cyclopentyl group attached to the amino nitrogen at the 2-position of a pyrazine ring.
Figure 1: Chemical Structure of N-cyclopentylpyrazin-2-amine.
| Identifier | Value |
| IUPAC Name | N-cyclopentylpyrazin-2-amine |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| SMILES | C1CCC(C1)NC2=NC=CN=C2 |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Compound |
| Melting Point | 75 - 85 °C | 2-Aminopyrazine has a melting point of 117-120 °C. The addition of the flexible, non-polar cyclopentyl group is expected to disrupt crystal packing, thus lowering the melting point. |
| Boiling Point | ~280 - 295 °C (at 760 mmHg) | Higher than 2-aminopyrazine due to increased molecular weight. Subject to decomposition at higher temperatures. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | The pyrazine nitrogen atoms allow for hydrogen bonding with protic solvents, while the overall non-polar character imparted by the cyclopentyl group ensures solubility in organic solvents. |
| pKa (of protonated amine) | 3.0 - 4.0 | The electron-withdrawing nature of the pyrazine ring reduces the basicity of the exocyclic amine compared to a simple alkylamine. The pKa of 2-aminopyrazine is 2.8. |
| LogP | 1.5 - 2.0 | The cyclopentyl group significantly increases the lipophilicity compared to 2-aminopyrazine (LogP ~ -0.1). |
Synthesis Methodologies
Two robust and scalable synthetic routes are proposed for the preparation of N-cyclopentylpyrazin-2-amine. The choice between these methods will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
This is the preferred method for small- to medium-scale synthesis due to its high functional group tolerance and generally excellent yields.[4][5] The reaction couples a halo-pyrazine with cyclopentylamine using a palladium catalyst and a specialized phosphine ligand.[6]
Figure 2: Workflow for Buchwald-Hartwig Amination Synthesis.
Experimental Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask or sealed tube, add 2-chloropyrazine (1.0 eq), sodium tert-butoxide (1.4 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by cyclopentylamine (1.2 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-cyclopentylpyrazin-2-amine.
Method B: Reductive Amination
This classical method involves the formation of an imine or enamine intermediate from 2-aminopyrazine and cyclopentanone, followed by in-situ reduction.[7] This approach avoids the use of expensive palladium catalysts but may require more optimization to minimize side reactions.
Figure 3: Workflow for Reductive Amination Synthesis.
Experimental Protocol:
-
Initial Mixture: To a round-bottom flask, add 2-aminopyrazine (1.0 eq), cyclopentanone (1.1 eq), and dichloroethane (DCE) or another suitable solvent.
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel and extract with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Structural Elucidation and Spectroscopic Analysis (Predicted)
The following section details the expected spectroscopic signatures for N-cyclopentylpyrazin-2-amine, providing a basis for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.0-8.2 ppm (2H, m): Two protons on the pyrazine ring, likely appearing as complex multiplets or doublets. The proton at C3 will be a singlet or a narrow doublet, while the proton at C5 will be a doublet of doublets, and the C6 proton will be a doublet.
-
δ 4.8-5.2 ppm (1H, br s): A broad singlet corresponding to the N-H proton of the secondary amine. This peak will disappear upon D₂O exchange.
-
δ 3.8-4.0 ppm (1H, m): The methine proton (CH) on the cyclopentyl ring directly attached to the nitrogen. It will be deshielded by the adjacent nitrogen and will likely appear as a multiplet.
-
δ 1.5-2.1 ppm (8H, m): A complex multiplet region for the eight methylene (CH₂) protons of the cyclopentyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155-158 ppm: The carbon atom of the pyrazine ring attached to the amino group (C2).
-
δ 140-145 ppm: The two CH carbons of the pyrazine ring (C3, C5, C6).
-
δ 55-60 ppm: The methine carbon of the cyclopentyl ring attached to the nitrogen.
-
δ 30-35 ppm: The two methylene carbons of the cyclopentyl ring adjacent to the methine carbon.
-
δ 23-26 ppm: The two methylene carbons of the cyclopentyl ring beta to the methine carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
3350-3310 cm⁻¹ (sharp, medium): N-H stretching vibration for the secondary amine.[8]
-
3100-3000 cm⁻¹ (weak): Aromatic C-H stretching from the pyrazine ring.
-
2960-2850 cm⁻¹ (strong): Aliphatic C-H stretching from the cyclopentyl group.
-
~1600-1450 cm⁻¹ (multiple bands): C=N and C=C stretching vibrations characteristic of the pyrazine ring.
-
1335-1250 cm⁻¹ (medium): Aromatic C-N stretching vibration.[8]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry will be useful for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 163, corresponding to the molecular weight of the compound. The odd molecular weight is consistent with the Nitrogen Rule (an odd number of nitrogen atoms).
-
Key Fragmentation Pathways:
-
Alpha-cleavage: The most characteristic fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen. Loss of a C₄H₈ radical from the cyclopentyl ring would lead to a fragment at m/z = 107.
-
Loss of Cyclopentyl: Cleavage of the N-C(cyclopentyl) bond would result in a fragment corresponding to the 2-aminopyrazine radical cation at m/z = 95.
-
Ring Fragmentation: Fragmentation of the pyrazine ring itself is also possible, leading to smaller characteristic fragments.
-
Potential Applications and Future Directions
N-cyclopentylpyrazin-2-amine is a versatile scaffold for further chemical elaboration. Its secondary amine provides a reactive handle for the introduction of diverse functional groups through acylation, sulfonation, or further alkylation. Given the prevalence of related structures in medicinal chemistry, this compound is a prime candidate for screening in various biological assays. Areas of particular interest include:
-
Kinase Inhibition: Many kinase inhibitors feature a substituted aminopyrazine or aminopyrimidine core.
-
Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.[2][9]
-
CNS-active Agents: The lipophilic nature of the cyclopentyl group may facilitate blood-brain barrier penetration, making it an interesting scaffold for neurological drug targets.
Safety and Handling
While no specific toxicity data exists for N-cyclopentylpyrazin-2-amine, it should be handled with the standard precautions for novel chemical entities. Based on data for 2-aminopyrazine, the compound should be considered an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
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